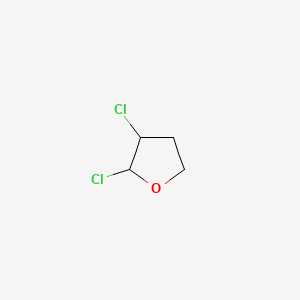

2,3-Dichlorotetrahydrofuran

CAS No.: 3511-19-1

Cat. No.: VC3706536

Molecular Formula: C4H6Cl2O

Molecular Weight: 140.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3511-19-1 |

|---|---|

| Molecular Formula | C4H6Cl2O |

| Molecular Weight | 140.99 g/mol |

| IUPAC Name | 2,3-dichlorooxolane |

| Standard InChI | InChI=1S/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |

| Standard InChI Key | ZQHLMWUFVRLDRK-UHFFFAOYSA-N |

| SMILES | C1COC(C1Cl)Cl |

| Canonical SMILES | C1COC(C1Cl)Cl |

Introduction

Fundamental Chemical Properties

2,3-Dichlorotetrahydrofuran is an organic compound derived from tetrahydrofuran, where hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms. This substitution pattern significantly alters the reactivity profile of the molecule compared to its parent compound.

Structural Characteristics

The compound features a five-membered heterocyclic ring with an oxygen atom and two chlorine atoms at adjacent positions. This arrangement creates specific reactivity patterns that make the compound valuable in organic synthesis.

Physical and Chemical Properties

2,3-Dichlorotetrahydrofuran exhibits physical and chemical properties that are consistent with its structure and functionality. The presence of the two chlorine atoms increases its electrophilicity, making it particularly susceptible to nucleophilic substitution reactions.

Table 1: Key Properties of 2,3-Dichlorotetrahydrofuran

Synthesis Methods

The synthesis of 2,3-Dichlorotetrahydrofuran can be achieved through various methods, with chlorination of tetrahydrofuran being the most common approach.

Laboratory Synthesis

In laboratory settings, 2,3-Dichlorotetrahydrofuran is typically synthesized through the chlorination of tetrahydrofuran. This reaction involves treating tetrahydrofuran with chlorine gas in the presence of suitable catalysts to achieve selective chlorination at the 2 and 3 positions.

Reaction Conditions

One documented synthesis approach involves the reaction of chlorine with tetrahydrofuran in diethyl ether . This method was reported by Crombie et al. in the Journal of the Chemical Society in 1956, indicating the long-standing interest in this compound and its preparation methods .

Industrial Production

For industrial-scale production, continuous flow reactors are often employed to maintain precise control over reaction conditions. This approach enhances yield and purity while minimizing the formation of unwanted by-products.

Chemical Reactivity

2,3-Dichlorotetrahydrofuran demonstrates distinctive reactivity patterns that make it valuable for various chemical transformations.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. These reactions are particularly important in the synthesis of more complex organic molecules.

Ring-Opening Reactions

Under certain conditions, 2,3-Dichlorotetrahydrofuran can undergo ring-opening reactions, providing access to linear chlorinated compounds. This property is exploited in polymer chemistry and the synthesis of specialty chemicals.

Cycloaddition Reactions

The compound can participate in cycloaddition reactions with appropriate dienes, leading to the formation of more complex cyclic structures. These reactions expand the utility of 2,3-Dichlorotetrahydrofuran in organic synthesis.

Applications in Scientific Research and Industry

2,3-Dichlorotetrahydrofuran finds applications across multiple scientific disciplines and industrial sectors, highlighting its versatility and importance.

Fine Chemical Synthesis

One of the primary applications of 2,3-Dichlorotetrahydrofuran is in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals . Its unique reactivity profile makes it an excellent building block for constructing more complex molecular architectures.

Polymer Chemistry

In polymer science, 2,3-Dichlorotetrahydrofuran is utilized in the synthesis of specialized polymers. The incorporation of this compound can enhance the properties of resulting materials, making them suitable for applications in coatings and adhesives .

Environmental Chemistry Research

The compound has applications in environmental chemistry research, where it helps scientists study the degradation pathways of chlorinated compounds. This research contributes to the development of improved environmental remediation strategies .

Analytical Chemistry

In analytical chemistry, 2,3-Dichlorotetrahydrofuran serves as a reference standard for the quantification of related substances in complex mixtures . This application underscores its importance in ensuring accurate analytical results.

Table 2: Major Applications of 2,3-Dichlorotetrahydrofuran

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Fine Chemical Synthesis | Production of pharmaceuticals and agrochemicals | Serves as a versatile intermediate due to unique reactivity |

| Solvent Applications | Medium for organic reactions | Provides stable environment for specific chemical processes |

| Polymer Production | Synthesis of specialized polymers | Enhances properties for coatings and adhesives |

| Environmental Chemistry | Study of chlorinated compound degradation | Aids in developing remediation strategies |

| Analytical Chemistry | Standard for quantification | Enables accurate analysis of related substances |

Structure-Activity Relationships

The specific arrangement of atoms in 2,3-Dichlorotetrahydrofuran significantly influences its chemical behavior and applications.

Influence of Chlorine Positioning

The presence of chlorine atoms at the 2 and 3 positions creates distinct electrophilic centers that determine the compound's reactivity patterns. This positioning makes the molecule particularly susceptible to nucleophilic attack at these sites.

Ring Strain and Reactivity

Comparison with Related Compounds

Understanding 2,3-Dichlorotetrahydrofuran in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Other Halogenated Tetrahydrofurans

Different halogenated tetrahydrofurans exhibit varying reactivity patterns depending on the type and position of the halogen atoms. 2,3-Dichlorotetrahydrofuran occupies a specific niche in this family of compounds.

Table 3: Comparison of 2,3-Dichlorotetrahydrofuran with Related Compounds

| Compound | Structural Differences | Reactivity Differences | Application Differences |

|---|---|---|---|

| Tetrahydrofuran (THF) | No chlorine atoms | Less electrophilic, more common solvent | Widely used general solvent, less specialized applications |

| 2-Chlorotetrahydrofuran | Single chlorine at position 2 | Intermediate reactivity | Narrower range of applications in synthesis |

| 3,4-Dichlorotetrahydrofuran | Chlorine atoms at positions 3 and 4 | Different reactivity pattern | Alternative applications in specific synthetic routes |

| 2,3-Dibromotetrahydrofuran | Bromine instead of chlorine | More reactive in some contexts | More specialized applications, different synthetic utility |

Current Research Trends

Research on 2,3-Dichlorotetrahydrofuran continues to evolve, with several emerging areas of interest.

Green Chemistry Approaches

Current research is exploring greener methods for synthesizing 2,3-Dichlorotetrahydrofuran, aiming to reduce the environmental impact of production processes. These approaches focus on minimizing waste generation and energy consumption.

Novel Applications Development

Ongoing investigations are uncovering new applications for 2,3-Dichlorotetrahydrofuran in fields such as material science and medicinal chemistry. These studies are expanding the utility of this versatile compound beyond its traditional applications.

Future Perspectives

The future of 2,3-Dichlorotetrahydrofuran research and applications appears promising, with several potential directions for advancement.

Expanding Synthetic Applications

As synthetic methodologies continue to evolve, new applications for 2,3-Dichlorotetrahydrofuran in organic synthesis are likely to emerge. These developments may open new pathways for the construction of complex molecules.

Sustainable Production Methods

Future research may focus on developing more sustainable and environmentally friendly methods for producing 2,3-Dichlorotetrahydrofuran, addressing growing concerns about the environmental impact of chemical manufacturing processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume